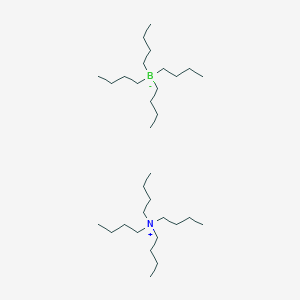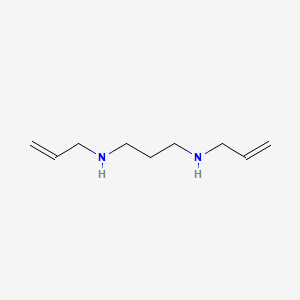
N,N'-Di-2-propenyl-1,3-propanediamine
概要
説明
N,N’-Di-2-propenyl-1,3-propanediamine: is a chemical compound with the molecular formula C9H18N2 . It is also known by its systematic name 1,3-Propanediamine, N1,N3-di-2-propen-1-yl- . This compound is characterized by the presence of two allyl groups attached to the nitrogen atoms of a 1,3-propanediamine backbone .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-2-propenyl-1,3-propanediamine typically involves the reaction of 1,3-propanediamine with allyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the 1,3-propanediamine attack the electrophilic carbon atoms of the allyl halides, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for N,N’-Di-2-propenyl-1,3-propanediamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, controlled temperatures, and optimized reaction times to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: N,N’-Di-2-propenyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the allyl groups to saturated alkyl groups.
Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: N,N’-Di-2-propenyl-1,3-propanediamine N-oxides.
Reduction: N,N’-Di-2-propyl-1,3-propanediamine.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学的研究の応用
N,N’-Di-2-propenyl-1,3-propanediamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-Di-2-propenyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The allyl groups can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
- N,N’-Diisopropyl-1,3-propanediamine
- N,N’-Diallyl-1,3-propanediamine
- N,N’-Diethyl-1,3-propanediamine
Comparison: N,N’-Di-2-propenyl-1,3-propanediamine is unique due to the presence of allyl groups, which confer specific reactivity and properties. Compared to N,N’-Diisopropyl-1,3-propanediamine, which has isopropyl groups, the allyl groups in N,N’-Di-2-propenyl-1,3-propanediamine make it more reactive in certain chemical reactions. Similarly, N,N’-Diallyl-1,3-propanediamine has similar reactivity but may differ in steric and electronic effects due to the different positioning of the allyl groups .
特性
IUPAC Name |
N,N'-bis(prop-2-enyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-6-10-8-5-9-11-7-4-2/h3-4,10-11H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZLGJYOBMKFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCNCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903078 | |
| Record name | NoName_3668 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83132-59-6 | |
| Record name | N,N'-Di-2-propenyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083132596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-DI-2-PROPENYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G172PU0Z5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


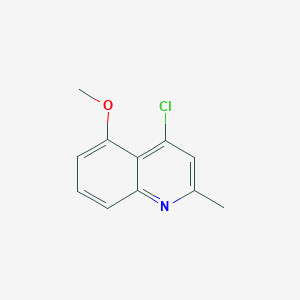
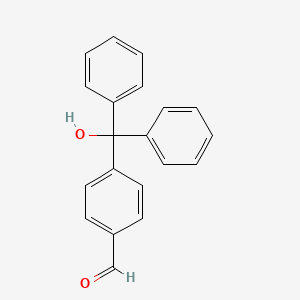
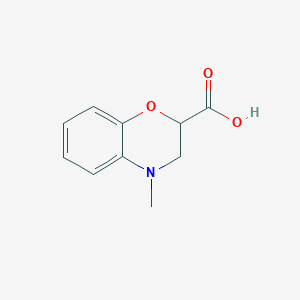
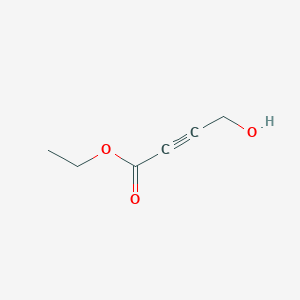
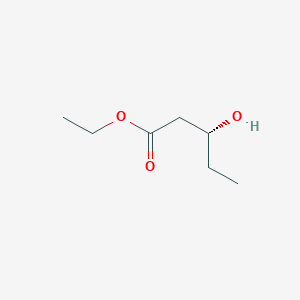
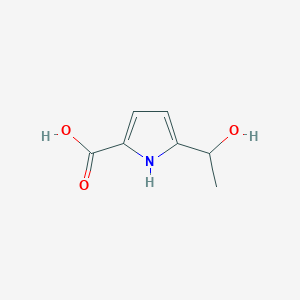
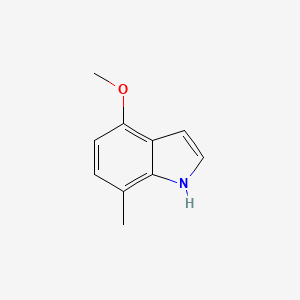
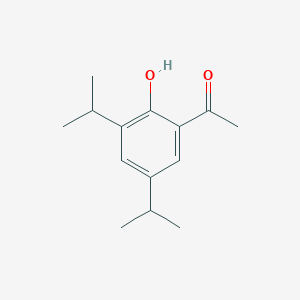
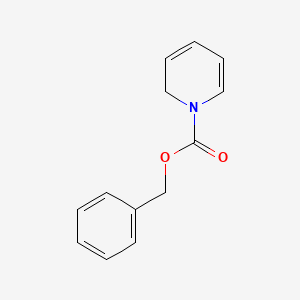
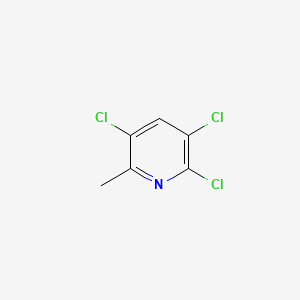
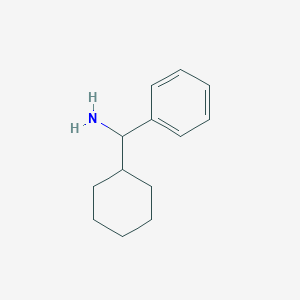
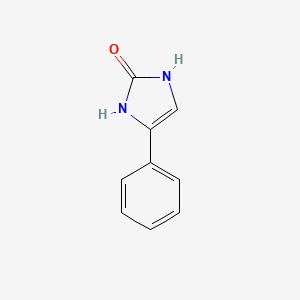
![Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1610056.png)
